molecular formula C10H9BrO2 B7966115 1-(4-Bromophenyl)butane-2,3-dione

1-(4-Bromophenyl)butane-2,3-dione

Cat. No.: B7966115
M. Wt: 241.08 g/mol
InChI Key: OVWVBRYBHOMVEH-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)butane-2,3-dione is an organic compound with the molecular formula C10H9BrO2 It is a brominated derivative of butane-2,3-dione, featuring a bromophenyl group attached to the butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)butane-2,3-dione can be synthesized through several methods. One common approach involves the bromination of butane-2,3-dione using bromine or a brominating agent in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective bromination of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)butane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)butane-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)butane-2,3-dione involves its interaction with specific molecular targets. The bromine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-bromophenyl)-1,3-butadiyne: A similar compound with two bromophenyl groups attached to a butadiyne backbone.

    1,2-Bis(4-bromophenyl)ethanedione: Another related compound with two bromophenyl groups attached to an ethanedione backbone.

Uniqueness

1-(4-Bromophenyl)butane-2,3-dione is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of the bromophenyl group enhances its potential for various chemical transformations and applications in different fields.

Properties

IUPAC Name

1-(4-bromophenyl)butane-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-7(12)10(13)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWVBRYBHOMVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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